molecular formula C15H18F2N2O B7157651 N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide

N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No.: B7157651
M. Wt: 280.31 g/mol
InChI Key: LGIJEXRKLIOIIS-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a pyrrolidine ring

Properties

IUPAC Name

N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O/c16-11-6-10(7-12(17)8-11)9-19-5-1-2-14(19)15(20)18-13-3-4-13/h6-8,13-14H,1-5,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIJEXRKLIOIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC(=C2)F)F)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbinol.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-2-carboxamide: shares structural similarities with other pyrrolidine carboxamides and cyclopropyl-containing compounds.

    N-cyclopropyl-1-[(2,4-difluorophenyl)methyl]pyrrolidine-2-carboxamide: A similar compound with a different substitution pattern on the phenyl ring.

    N-cyclopropyl-1-[(3,5-dichlorophenyl)methyl]pyrrolidine-2-carboxamide: A related compound with chlorine substituents instead of fluorine.

Uniqueness

The unique combination of the cyclopropyl group, difluorophenyl group, and pyrrolidine ring in this compound imparts distinct chemical and biological properties

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